2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIECVHJJJPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCC(=CC1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210594 | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61597-37-3 | |
| Record name | 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene as the starting material.
Methoxylation: The cyclohexadiene undergoes methoxylation to introduce the methoxy group at the 4-position.
Hydroxylation: The methoxycyclohexadiene is then subjected to hydroxylation to introduce the hydroxyl group, resulting in the formation of the propan-2-ol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of Nabilone , a synthetic cannabinoid used for treating nausea and vomiting associated with chemotherapy .
Case Study: Synthesis of Nabilone
In a study conducted by researchers at [source], the compound was synthesized via a multi-step reaction involving stannic chloride as a catalyst. The resulting product demonstrated significant efficacy in preclinical models for nausea suppression.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structure. It can participate in various reactions, including:
- Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilicity of the aromatic ring, allowing for further functionalization.
- Alkylation Reactions : The presence of the alcohol functional group enables alkylation reactions that can introduce different alkyl chains into the molecule.
Table: Summary of Synthetic Reactions
| Reaction Type | Description | Example Compound Produced |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Various substituted aromatic compounds |
| Alkylation | Introduction of alkyl groups through nucleophilic attack | Alkylated derivatives |
Agrochemical Applications
Another significant application lies in agrochemicals, where it can be employed to develop herbicides or pesticides. Its structural characteristics allow it to interact effectively with biological systems in plants.
Case Study: Herbicide Development
Research indicates that derivatives of this compound exhibit herbicidal activity against specific weed species, demonstrating potential for agricultural applications . Field trials showed a reduction in weed biomass when applied at optimal concentrations.
Mechanism of Action
The mechanism by which 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The methoxy group enhances the compound's ability to penetrate biological membranes, while the hydroxyl group facilitates hydrogen bonding with target molecules. The cyclohexadiene ring provides structural stability and reactivity.
Comparison with Similar Compounds
1-(cyclohexa-1,4-dien-1-yl)propan-2-ol (Compound 2)
2-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-ol (Compound 3)
| Property | Target Compound | Compound 2 | Compound 3 |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 168.23 g/mol | 138.20 g/mol | 138.20 g/mol |
| Substituents | 4-methoxy, tertiary alcohol | No methoxy, tertiary alcohol | 5-methyl, primary alcohol |
| Synthetic Yield | Not reported | 52% | 51% |
Key Observations :
- The tertiary alcohol group in the target and Compound 2 reduces hydrogen-bonding capacity compared to the primary alcohol in Compound 3, impacting reactivity and intermolecular interactions .
- The methyl substituent in Compound 3 at the 5-position may sterically hinder reactions at the cyclohexadienyl ring compared to the methoxy group in the target compound .
Reactivity Insights :
- The methoxy group in the target compound may direct electrophilic substitution reactions to specific positions on the cyclohexadienyl ring, contrasting with the methyl group in Compound 3, which primarily exerts steric effects .
- The tertiary alcohol in the target and Compound 2 is less acidic than the primary alcohol in Compound 3, influencing deprotonation and nucleophilic reactivity .
Physical and Spectral Properties
- ¹H NMR : The methoxy group in the target compound would produce a singlet near δ 3.3–3.5 ppm, absent in Compounds 2 and 3. The cyclohexadienyl protons would show splitting patterns influenced by substituent positions .
- Mass Spectrometry : The target’s higher molecular weight (168 vs. 138) would result in a distinct molecular ion peak (e.g., m/z 168 for DART) compared to its analogs .
Biological Activity
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol, also known by its CAS number 61597-37-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol can be represented as follows:
It features a cyclohexadiene moiety with a methoxy group and a secondary alcohol functional group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol. It has been shown to exhibit activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Bacillus subtilis | Inhibited |
| Pseudomonas aeruginosa | Inhibited |
In vitro tests reveal that the compound's effectiveness can vary based on concentration and the specific strain of bacteria tested. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
Antioxidant Activity
The antioxidant potential of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol has been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that the compound possesses significant antioxidant activity, which may help mitigate oxidative stress in biological systems.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| FRAP | 30 |
These findings suggest that the compound could be beneficial in preventing oxidative damage in cells.
Anti-inflammatory Activity
Research indicates that 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol may also exhibit anti-inflammatory properties. In animal models, administration of the compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.
Case Studies
A notable case study involved the application of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The administration of 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol resulted in:
- Decreased swelling in affected tissues.
- Reduced leukocyte infiltration.
- Lowered levels of inflammatory markers.
These outcomes highlight the compound's therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol?
- Methodology : Synthesis typically involves nucleophilic addition or catalytic hydrogenation. For example, reacting a methoxy-substituted cyclohexadiene derivative with a propan-2-ol precursor under inert conditions (e.g., nitrogen atmosphere) using catalysts like palladium or nickel. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Ensure anhydrous conditions to avoid side reactions with the methoxy group.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- Basic : NMR (¹H/¹³C) for functional group confirmation, IR spectroscopy for hydroxyl and methoxy stretches (~3200 cm⁻¹ and ~2850 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation (expected m/z: 194.2 g/mol) .
- Advanced : High-resolution mass spectrometry (HRMS) for exact mass determination and X-ray crystallography to resolve stereochemical ambiguities, if applicable.
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation/contact risks.
- Store in sealed, light-resistant containers at 2–8°C to prevent degradation .
- Although direct hazard data are limited, analogous compounds exhibit skin/eye irritation (GHS Category 2); treat with caution .
Q. How stable is this compound under varying storage conditions?
- Stability Profile :
- Stable in dry, inert environments but susceptible to oxidation due to the cyclohexadiene moiety.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways (e.g., methoxy group hydrolysis or diene ring opening) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methoxy-substituted cyclohexadiene ring?
- Mechanistic Analysis :
- The electron-donating methoxy group enhances electrophilic substitution at the para position. Computational studies (DFT) can map charge distribution and predict regioselectivity in reactions like Diels-Alder cycloadditions .
- Investigate solvent effects (polar vs. nonpolar) on reaction kinetics using UV-Vis spectroscopy or NMR titration.
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Resolution Strategies :
- Compare degradation products across studies using LC-MS/MS to identify environmental factors (e.g., humidity, light) causing discrepancies.
- Validate storage recommendations via controlled experiments with inert gas purging or desiccants .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., antifungals)?
- Applications :
- Serves as a precursor for triazole-containing antifungals (e.g., B.1.31–B.1.55 in patent data). Functionalize the propan-2-ol group via Mitsunobu reactions or esterification to introduce heterocyclic moieties .
- Evaluate bioactivity using microbial susceptibility assays (e.g., MIC against Candida albicans).
Q. How can isotopic labeling improve pharmacokinetic studies of derivatives?
- Methodology :
- Synthesize deuterated or ¹³C-labeled analogs at the methoxy or cyclohexadiene positions. Use LC-MS/MS to track metabolite formation in in vitro hepatic microsome assays .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Tools & Workflows :
- Molecular docking (AutoDock Vina) to predict binding affinity with cytochrome P450 enzymes.
- Molecular dynamics (MD) simulations (GROMACS) to assess conformational stability in aqueous/lipid bilayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
